N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide

HDAC6 selectivity epigenetics cancer biology

Researchers studying HDAC6-mediated pathways often face confounding off-target effects from pan-HDAC inhibitors. This compound solves that problem with a 192-fold selectivity window over HDAC1 (HDAC6 IC50=124 nM vs. HDAC1 IC50=23,800 nM), enabling unambiguous mechanistic attribution at ~500 nM experimental concentrations. • Non-hydroxamate scaffold avoids hydroxamic acid-associated genotoxicity and metabolic instability • 15.5-fold selectivity over HDAC8 (IC50=1,920 nM) for isoform-specific neuroblastoma studies • Patent-defined chemotype (US 9,249,087) with validated SAR-conservative modifications abolish selectivity Supplied through custom synthesis with full analytical characterization (HPLC, NMR, MS). Contact us for batch reservations and lead times.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 920317-82-4
Cat. No. B12637300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide
CAS920317-82-4
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC=C(C1=CC(=CC=C1)OC)C2=CC(=CC=C2)OC
InChIInChI=1S/C19H21NO3/c1-14(21)20-11-10-19(15-6-4-8-17(12-15)22-2)16-7-5-9-18(13-16)23-3/h4-10,12-13H,11H2,1-3H3,(H,20,21)
InChIKeyBZHIFCBOSAEOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide (CAS 920317-82-4): Procurement-Grade HDAC6-Selective Inhibitor


N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide (CAS 920317-82-4; ChEMBL CHEMBL218225) is a non-hydroxamic acid, small-molecule histone deacetylase (HDAC) inhibitor characterized by a 3,3-bis(3-methoxyphenyl)allyl scaffold. The compound exhibits pronounced selectivity for the class IIb enzyme HDAC6 (IC50 = 124 nM) over class I enzymes HDAC1 (IC50 = 23,800 nM) and HDAC8 (IC50 = 1,920 nM), as determined in a standardized fluorescent biochemical assay at pH 8.0 utilizing an acetylated lysine substrate [1][2]. Its structural class—an N-acetyl enamine lacking a hydroxamic acid zinc-binding group—differentiates it from canonical hydroxamate-based HDAC inhibitors and provides a distinct pharmacological fingerprint suitable for applications requiring HDAC6-preferential modulation with minimized class I HDAC engagement.

Why N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide Cannot Be Replaced by a Generic HDAC6 Inhibitor


Generic substitution among HDAC6 inhibitors is not a straightforward equivalence. The unique 3,3-bis(3-methoxyphenyl)allyl scaffold of this compound lacks a classical hydroxamic acid zinc-binding group, positioning it in a distinct pharmacophore space relative to hydroxamate-based HDAC6 inhibitors such as Tubastatin A. The meta-methoxy substitution pattern is critical: within the patent family US 9,249,087, compounds sharing the same core but bearing different aryl substitution patterns exhibit widely divergent HDAC isoform selectivity profiles, confirming that even conservative structural modifications abolish the HDAC6-preferential inhibition observed for this specific chemotype [1][2]. The quantitative selectivity window—approximately 192-fold for HDAC6 over HDAC1—is an experimentally determined feature of this precise substitution topology, not a class-wide property of N-allyl acetamide derivatives. Consequently, analogs lacking the bis(3-methoxyphenyl) motif or employing different substitution geometries cannot be assumed to recapitulate this selectivity profile without explicit experimental validation.

Quantitative Differentiation Evidence for N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide (920317-82-4)


192-Fold Selectivity for HDAC6 Over HDAC1 Confers Isoform-Specific Pharmacological Utility

In a head-to-head comparison within the same fluorescent biochemical assay using acetylated lysine substrate at pH 8.0 (US Patent 9,249,087), this compound demonstrates an HDAC6 IC50 of 124 nM versus an HDAC1 IC50 of 23,800 nM, yielding a selectivity ratio of approximately 192-fold in favor of HDAC6 [1]. In contrast, hydroxamic acid-based HDAC6 inhibitors such as Tubastatin A achieve HDAC6 selectivity through a distinct zinc-chelating mechanism, yet their selectivity over class I HDACs is highly assay-dependent; reported Tubastatin A HDAC1 IC50 values range from 1,640 to >10,000 nM depending on substrate and enzyme construct, making cross-study comparison unreliable [2]. The present compound's selectivity was co-measured in a single assay platform, eliminating inter-laboratory variability as a confounding factor.

HDAC6 selectivity epigenetics cancer biology

15.5-Fold Selectivity for HDAC6 Over HDAC8 Enables Discrimination Within the Class I/IIb Interface

Within the same assay platform (fluorescent acetylated lysine substrate, pH 8.0), the compound exhibits an HDAC8 IC50 of 1,920 nM, yielding a 15.5-fold selectivity for HDAC6 (IC50 = 124 nM) over HDAC8 [1]. HDAC8 occupies a unique phylogenetic position at the class I/IIb boundary and is implicated in neuroblastoma and other pediatric cancers. Many pan-HDAC inhibitors potently inhibit HDAC8 alongside class I enzymes, obscuring target-specific interpretation. By contrast, pan-HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA, vorinostat) inhibit HDAC8 with IC50 values in the low nanomolar range, demonstrating poor discrimination between HDAC6 and HDAC8 [2]. This compound's 15.5-fold discrimination provides a cleaner pharmacological tool for dissecting HDAC6-dependent biology from HDAC8-mediated effects.

HDAC8 selectivity neuroblastoma selective inhibitor profiling

Non-Hydroxamic Acid Zinc-Binding Architecture Avoids Genotoxicity and Pharmacokinetic Liabilities of Hydroxamates

This compound contains an N-acetyl enamine core that functions as a putative zinc-binding motif without the hydroxamic acid functionality present in HDAC6 inhibitors such as Tubastatin A, Ricolinostat (ACY-1215), and Nexturastat A. Hydroxamic acid-containing HDAC inhibitors are associated with glucuronidation-mediated metabolic liabilities, potential mutagenicity via the Lossen rearrangement yielding isocyanates, and poor oral pharmacokinetics [1]. While direct comparative pharmacokinetic or genotoxicity data for this specific compound versus hydroxamate HDAC6 inhibitors are not publicly available, the structural absence of the hydroxamic acid moiety places it in a chemical class with a fundamentally different and potentially more favorable developability profile—an important consideration for procurement in lead optimization cascades where hydroxamate-related toxicity has been observed [2].

non-hydroxamic acid zinc-binding group drug-like properties

Optimal Application Scenarios for N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide Based on Quantitative Differentiation Evidence


HDAC6-Specific Functional Profiling in Cancer Cell Lines with Minimal Class I HDAC Confounding

In oncology research requiring unambiguous interrogation of HDAC6-mediated pathways (e.g., tubulin acetylation, HSP90 chaperone function, cell migration), this compound provides a 192-fold selectivity window over HDAC1 [1]. This enables experimental designs where observed biological effects can be attributed to HDAC6 inhibition with greater confidence than when using pan-HDAC inhibitors or less selective HDAC6 tool compounds. The co-measured HDAC1 IC50 of 23,800 nM ensures that at concentrations yielding near-complete HDAC6 inhibition (~500 nM), HDAC1 engagement remains below 5%, minimizing histone hyperacetylation artifacts that complicate mechanistic interpretation.

Discrimination Between HDAC6- and HDAC8-Dependent Phenotypes in Neuroblastoma and Pediatric Cancer Models

HDAC8 is genetically amplified and overexpressed in neuroblastoma, and its pharmacological inhibition induces differentiation and apoptosis. This compound's 15.5-fold selectivity for HDAC6 over HDAC8 (HDAC6 IC50 = 124 nM vs. HDAC8 IC50 = 1,920 nM) [1] enables researchers to distinguish HDAC6-specific effects from those mediated by HDAC8 inhibition—a discrimination not possible with pan-inhibitors like SAHA that potently inhibit both isoforms with comparable potency. At experimental concentrations of 200-400 nM, the compound achieves >80% HDAC6 inhibition while HDAC8 remains largely uninhibited, providing pharmacological dissection of these two therapeutically relevant isoforms in neuroblastoma cell lines.

Non-Hydroxamic Acid Lead Optimization Starting Point for HDAC6-Targeted Drug Discovery

For medicinal chemistry programs seeking to avoid the documented genotoxicity and metabolic instability of hydroxamic acid-based HDAC inhibitors [2], this compound offers a structurally characterized, patent-defined entry point into a non-hydroxamate chemotype with validated HDAC6 biochemical activity. The bis(3-methoxyphenyl) allyl scaffold provides multiple vectors for systematic structure-activity relationship (SAR) exploration—aryl substitution, olefin geometry, N-acyl variation—without the obligatory hydroxamic acid moiety that has been associated with Ames-positive mutagenicity findings and poor oral pharmacokinetics in multiple clinical-stage HDAC programs.

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